molecular formula C7H12F2O B2685748 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane CAS No. 2248301-29-1

2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane

Cat. No.: B2685748
CAS No.: 2248301-29-1
M. Wt: 150.169
InChI Key: CGVYFLJIJAGDCD-UHFFFAOYSA-N
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Description

2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane is a chemical compound characterized by the presence of a difluoromethyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane typically involves the reaction of 1,1-difluoro-2-methylpropan-2-ol with appropriate reagents under controlled conditions. One common method involves the use of methylmagnesium bromide and benzyl 2,2-difluoroacetate in diethyl ether at low temperatures, followed by quenching with hydrochloric acid and water .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the oxirane ring can participate in ring-opening reactions that modify biological molecules. These interactions can affect various pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-2-methylpropan-2-yl carbonochloridate
  • 1,1-Difluoro-2-methylpropan-2-ol
  • 2-[(1,1-Difluoro-2-methylpropan-2-yl)amino]ethanol

Uniqueness

Compared to similar compounds, 2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane is unique due to the presence of both the difluoromethyl group and the oxirane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(1,1-difluoro-2-methylpropan-2-yl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c1-6(2,5(8)9)7(3)4-10-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVYFLJIJAGDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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